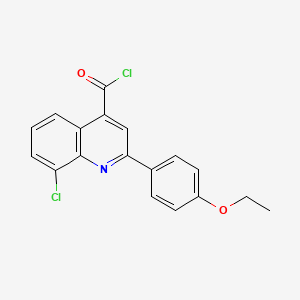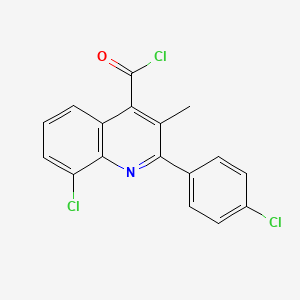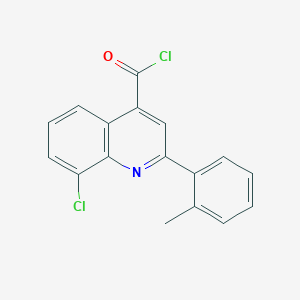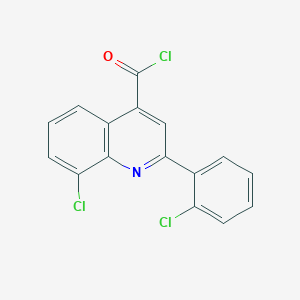
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO2 and a molecular weight of 346.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a chlorine atom at the 8th position, a carbonyl chloride group at the 4th position, and a 4-ethoxyphenyl group at the 2nd position .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Bonding
- Shahani et al. (2010) studied a related compound, highlighting the orientation of phenyl substituents and ethoxyphenyl rings in such molecules. This research can inform understanding of molecular interactions and crystal structure in similar quinoline derivatives (Shahani, Fun, Sarveswari, Vijayakumar, & Ragavan, 2010).
Reaction with Aromatic Amines
- Kutkevichus and Shablinskas (1971) investigated the reaction of related quinoline compounds with aromatic amines, revealing insights into the chemical transformations and product formation under varying conditions (Kutkevichus & Shablinskas, 1971).
Optical Properties in Thin Films
- Zeyada, El-Nahass, and El-Shabaan (2016) explored the structural and optical properties of 4H-pyrano quinoline derivatives in thin films. Their work contributes to understanding the potential applications in optoelectronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Structural Studies
- Peng-cheng (2011) conducted synthesis and structural studies on similar quinoline derivatives. This research is key for understanding the molecular arrangement and potential applications in material science or pharmaceuticals (Peng-cheng, 2011).
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets . It’s important to note that the specific targets can vary depending on the exact structure and functional groups present in the quinoline derivative.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms . The presence of the chloro, ethoxyphenyl, and carbonyl chloride groups could influence the compound’s interaction with its targets, potentially leading to changes in cellular processes.
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways . The exact pathways influenced by this compound would depend on its specific targets and mode of action.
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it influences.
Action Environment
The action, efficacy, and stability of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and temperature . .
Biochemische Analyse
Biochemical Properties
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . By modulating this pathway, the compound can influence cell growth and apoptosis. Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, the compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling . Additionally, it can activate certain transcription factors, leading to changes in gene expression. These molecular interactions are crucial for the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, low doses may result in mild modulation of enzyme activity, while high doses can lead to enzyme inhibition and subsequent metabolic disturbances . Additionally, high doses of the compound can cause toxic or adverse effects, such as liver damage or oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence the compound’s biochemical and cellular effects . Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its overall activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with various transporters and binding proteins, which can influence its localization and accumulation. For instance, the compound can bind to albumin in the bloodstream, facilitating its distribution to different tissues . Additionally, its interaction with specific transporters can affect its uptake and efflux from cells .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of the compound is crucial for its overall biochemical and cellular effects.
Eigenschaften
IUPAC Name |
8-chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKXXKMEWNAXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















